molecular formula C7H9N3OS B6144058 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide CAS No. 950148-94-4

5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide

Cat. No.: B6144058
CAS No.: 950148-94-4
M. Wt: 183.23 g/mol
InChI Key: KDXAYGZUGSMFLT-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is a heterocyclic compound featuring a dihydropyridazine core substituted with methyl groups at positions 5 and 6, a ketone at position 3, and a carbothioamide group at position 2. Its molecular formula is C₇H₈N₄OS (derived by replacing the nitrile group in the carbonitrile analog, C₇H₇N₃O, with a carbothioamide group) .

Properties

IUPAC Name

3,4-dimethyl-6-oxo-1H-pyridazine-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-3-4(2)9-10-7(11)5(3)6(8)12/h1-2H3,(H2,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXAYGZUGSMFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide typically involves the reaction of appropriate pyridazine derivatives with thioamide reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 5,6-dimethyl-3-oxo-2,3-dihydropyridazine derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
There is emerging evidence suggesting that pyridazine derivatives possess anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, although specific research directly involving this compound is limited. The mechanism of action may involve the modulation of cell signaling pathways related to cancer progression .

Neuroprotective Effects
Preliminary studies suggest that certain pyridazine derivatives may have neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Agricultural Science

Pesticidal Applications
Compounds with similar structures have been investigated for their potential as pesticides. The thioamide group in this compound may enhance its efficacy against agricultural pests. Research into the synthesis of such compounds for use as environmentally friendly pesticides is ongoing .

Herbicidal Activity
There is interest in exploring the herbicidal properties of pyridazine derivatives. Initial findings suggest that these compounds can inhibit the growth of certain weeds without harming crops, making them suitable candidates for developing selective herbicides .

Material Science

Polymer Synthesis
The unique chemical properties of this compound allow it to be utilized in synthesizing polymers with specific characteristics. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Nanomaterials Development
Research has also explored the use of this compound in the development of nanomaterials. Its ability to form complexes with metal ions can be leveraged to create nanostructured materials with applications in electronics and catalysis .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity , Inhibition of bacterial and fungal growth observed.
Anticancer Properties , Induction of apoptosis in cancer cells reported.
Neuroprotective Effects Potential protection against oxidative stress noted.
Pesticidal Applications , Effective against agricultural pests; further studies needed.
Herbicidal Activity Inhibition of weed growth without crop damage suggested.
Polymer Synthesis , Enhanced thermal stability and mechanical strength achieved.
Nanomaterials Development Formation of metal complexes for electronic applications noted.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

  • Molecular Formula : C₇H₇N₃O
  • Key Functional Groups : Nitrile (C≡N), ketone (C=O)
  • Synthetic Utility: Serves as a precursor for synthesizing pyrimidothienopyridazines. El-Gaby et al. demonstrated its use in a five-step synthesis of 5-amino-3-methyl-4-styryl-6-carbamoylthienyl[2,3-c]pyridazine (57% yield), which cyclized to yield pyrimidothienopyridazines in 96% yield under optimized conditions .
  • Reactivity : The nitrile group participates in cyclization reactions but lacks the hydrogen-bonding capacity of thioamides, limiting its interaction with biological targets.

3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Molecular Formula: Not explicitly provided, but IR data confirms a carbothioamide (C=S stretch at 1092 cm⁻¹) and NH/NH₂ groups (3237–3428 cm⁻¹) .
  • Structural Features : Combines a pyrazole ring with a tetrahydroindole system and carbothioamide.
  • However, the fully saturated dihydropyridazine core in the target compound may offer greater conformational flexibility compared to the fused indole-pyrazole system.

Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones

  • Synthesis: Bunce et al. developed methods using orthoesters to cyclize 2-aminobenzamide derivatives into quinazolinones. Yields exceeded 90% under acidic conditions .
  • Comparison: The target compound’s dihydropyridazine scaffold differs from the fully aromatic quinazolinone system, which may influence electronic properties and metabolic stability. Thioamide-containing analogs like 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide could exhibit unique reactivity in cyclization reactions due to the sulfur atom’s nucleophilicity.

Research Findings and Mechanistic Insights

  • Reactivity of Thioamides : The thioamide group in this compound may facilitate nucleophilic attacks or act as a leaving group in cyclization reactions, contrasting with the nitrile group’s propensity for addition reactions .
  • Synthetic Challenges: The steric hindrance from the 5,6-dimethyl groups could influence reaction pathways, as seen in Bunce’s work, where steric factors affected yields in quinazolinone synthesis .

Biological Activity

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide (CAS Number: 950148-94-4) is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties, supported by relevant case studies and research findings.

PropertyValue
Molecular FormulaC7H9N3OS
Molecular Weight183.23 g/mol
CAS Number950148-94-4

Antimicrobial Activity

Research indicates that compounds similar to 5,6-dimethyl-3-oxo-2,3-dihydropyridazine derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole and pyrazole derivatives demonstrated that certain analogs showed high activity against common pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most potent derivatives .

Case Study: Antimicrobial Evaluation

In a comparative study of antimicrobial activity:

  • Compound 7b showed the highest efficacy with an MIC of 0.22 μg/mL against Staphylococcus aureus.
  • The tested compounds were assessed for their ability to inhibit biofilm formation, demonstrating a reduction in biofilm mass compared to control treatments with ciprofloxacin.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. A notable area of focus is its interaction with xanthine oxidase (XO), an important target for treating gout and hyperuricemia.

Research Findings on Enzyme Inhibition

A study involving the design and synthesis of pyridazine derivatives revealed that several compounds exhibited micromolar inhibition of XO. The docking studies suggested that these derivatives bind to the active site of the enzyme through unique interactions not observed with existing inhibitors like febuxostat .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that derivatives of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine may possess anti-inflammatory activity.

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes related to inflammatory pathways. Further research is needed to elucidate the specific pathways affected by this compound.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against S. aureus and E. coli
Enzyme InhibitionXanthine oxidase inhibition (micromolar range)
Anti-inflammatoryModulation of cytokine levels (preliminary findings)

Q & A

Q. How to validate the compound’s mechanism of action using knockout cell lines or gene silencing?

  • Methodological Answer : CRISPR/Cas9-generated knockout cell lines (e.g., COX-2⁻/−) or siRNA-mediated gene silencing (e.g., targeting NF-κB) can isolate pathways. Western blotting or qPCR confirms target protein downregulation, followed by rescue experiments with exogenous protein expression .

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